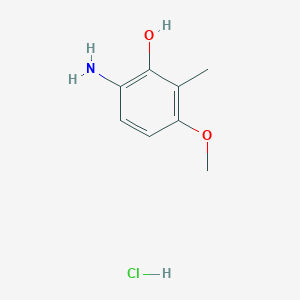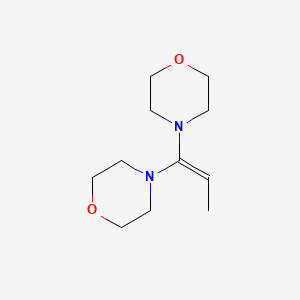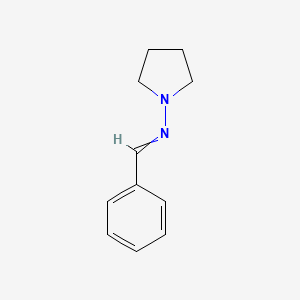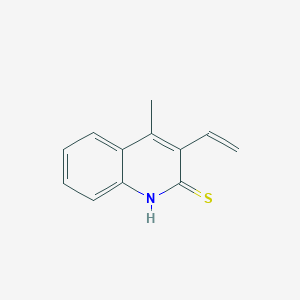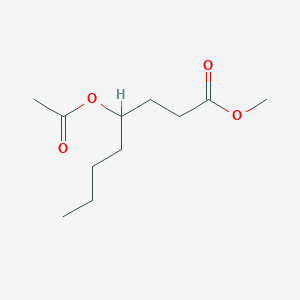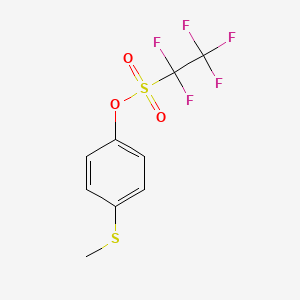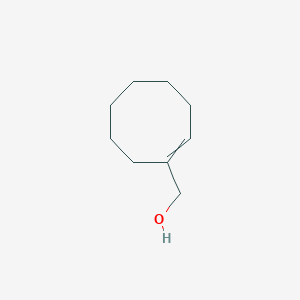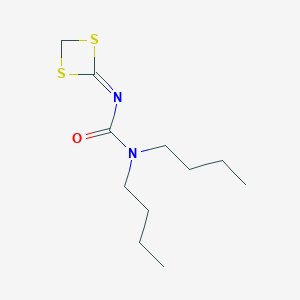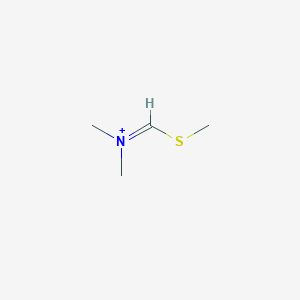
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural diversity make it a versatile intermediate for various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of both chlorophenyl and nitrophenyl groups allows for multiple modes of interaction, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(2-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid
- (Z)-2-(2-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- (Z)-2-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enoic acid
Uniqueness
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both electron-withdrawing nitro and chloro groups, which influence its reactivity and interaction with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
56988-13-7 |
|---|---|
Formule moléculaire |
C15H10ClNO4 |
Poids moléculaire |
303.69 g/mol |
Nom IUPAC |
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClNO4/c16-13-7-3-2-6-11(13)12(15(18)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H,(H,18,19)/b12-9- |
Clé InChI |
CKSJGADGMCUPQT-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(/C2=CC=CC=C2Cl)\C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C2=CC=CC=C2Cl)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


